5
This Page Is Being Redirected

Important Notice: Domain Change to evitachem.com


We're excited to inform you about our domain change from thebiotek.com to evitachem.com. Rest assured, despite this transition, our unwavering commitment to providing top-notch service and high-quality chemical products remains unchanged.


What to expect:

  • Continuation of the exceptional service you've come to rely on.
  • Your existing vendor records stay valid; no need to update lists.
  • Ongoing orders placed with thebiotek.com are unaffected by this change.


We appreciate your trust and continued support as we evolve into EvitaChem while upholding the same dedication to serve you.


Sincerely,


EvitaChem

Ceftaroline fosamil - 400827-46-5

Ceftaroline fosamil

Catalog Number: EVT-253015
CAS Number: 400827-46-5
Molecular Formula: C24H25N8O10PS4
Molecular Weight: 744.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ceftaroline Fosamil is a cephalosporin prodrug. [] Its active metabolite, Ceftaroline, exhibits broad-spectrum bactericidal activity against various bacteria. [] In scientific research, Ceftaroline Fosamil serves as a valuable tool for investigating:

  • Bacterial resistance mechanisms: Its activity against methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae offers insights into combating antibiotic resistance. []
  • Novel antimicrobial therapies: Research exploring Ceftaroline Fosamil's activity against various bacterial strains, including multi-drug resistant ones, contributes to developing new treatment strategies. []
  • Pharmacokinetic and pharmacodynamic properties: Studies investigating the absorption, distribution, metabolism, and excretion of Ceftaroline provide valuable information for understanding its behavior in biological systems. []
Mechanism of Action

Ceftaroline, the active metabolite of Ceftaroline Fosamil, exerts its antimicrobial effect by binding to penicillin-binding proteins (PBPs). [] Specifically, Ceftaroline demonstrates a high affinity for PBP2a, a crucial protein involved in bacterial cell wall synthesis, particularly in MRSA strains. [] By binding to PBPs, Ceftaroline disrupts bacterial cell wall formation, leading to bacterial cell death. [, ]

Applications
  • Investigating antibiotic resistance: The ability of Ceftaroline to overcome resistance mechanisms in MRSA and penicillin-resistant Streptococcus pneumoniae makes it a valuable tool for studying bacterial resistance. [] Researchers can explore the structural features of Ceftaroline that enable it to bypass these resistance mechanisms, potentially informing the design of new antibiotics. []
  • Developing novel antimicrobial therapies: Research on Ceftaroline Fosamil encompasses evaluating its efficacy against a wide range of bacterial pathogens, including those responsible for community-acquired pneumonia (CAP), complicated skin and soft tissue infections (cSSTIs), and hospital-acquired pneumonia (HAP). [, , , , ] These studies provide insights for optimizing treatment strategies and exploring potential alternative therapies for infections caused by drug-resistant bacteria. []
  • Understanding pharmacokinetic and pharmacodynamic properties: Research analyzing the pharmacokinetics of Ceftaroline Fosamil in various patient populations (e.g., obese patients, elderly patients, patients with renal insufficiency) contributes to optimizing dosing regimens and ensuring treatment effectiveness. [, , ] Additionally, studying the pharmacodynamics of Ceftaroline, focusing on the relationship between drug concentration and its effect on bacteria, enhances understanding of its antibacterial activity. []
  • Investigating the use of Ceftaroline Fosamil in specific populations: Research explores its application in challenging patient populations, including neonates with late-onset sepsis. [] These studies contribute valuable data to inform treatment guidelines and provide alternative therapeutic options for vulnerable populations. []
  • Evaluating the compatibility and stability of Ceftaroline Fosamil: Research assesses the compatibility of Ceftaroline Fosamil with other drugs during simulated Y-site administration and its stability in various infusion systems. [, ] This information is crucial for ensuring the safe and effective administration of Ceftaroline Fosamil in clinical settings. [, ]
Future Directions
  • Combating antimicrobial resistance: Further exploration of Ceftaroline's activity against MRSA and other drug-resistant bacteria is essential for developing new strategies to address the growing threat of antimicrobial resistance. [] Investigating its specific interactions with PBPs could lead to more targeted approaches for overcoming bacterial resistance.
  • Developing novel therapeutic applications: Exploring the potential of Ceftaroline Fosamil in treating infections caused by other challenging pathogens, such as Mycobacterium abscessus, could expand its therapeutic applications. [] Research could focus on optimizing dosing regimens and evaluating the efficacy of Ceftaroline Fosamil in combination with other antimicrobial agents.

Ceftaroline

    Compound Description: Ceftaroline is the active metabolite of the prodrug Ceftaroline fosamil. [, , , , , , , , , , , , , , , , , , , , , , , , ]. It is a broad-spectrum cephalosporin antibiotic with bactericidal activity against many Gram-positive and Gram-negative bacteria. [, , , , , , , , , , , , , , , , , , , , , , ]. Ceftaroline exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae by binding to penicillin-binding protein (PBP) 2a. [, , , , , , , , , , ].

    Relevance: Ceftaroline is the active form of Ceftaroline fosamil, generated in vivo after administration. [, , , , , , , , , , , , , , , , , , , , , , , , ]. Understanding the pharmacokinetics and pharmacodynamics of Ceftaroline is crucial for determining the appropriate dosing regimen of Ceftaroline fosamil. [, , , , , , , , ].

Ceftaroline M-1

    Compound Description: Ceftaroline M-1 is an inactive metabolite of Ceftaroline fosamil. []

    Relevance: Ceftaroline M-1 is a product of Ceftaroline fosamil metabolism and is monitored in pharmacokinetic studies to understand the drug's metabolic profile. [].

Vancomycin

    Compound Description: Vancomycin is a glycopeptide antibiotic frequently used in combination with other antibiotics for the treatment of infections caused by Gram-positive bacteria, including MRSA. [, , , , , , , , , , , ]

    Relevance: Vancomycin, often combined with Aztreonam, serves as a comparator drug in clinical trials assessing the efficacy and safety of Ceftaroline fosamil for treating cSSSIs. [, ]. Ceftaroline fosamil is investigated as a potential monotherapy alternative to the Vancomycin and Aztreonam combination. [, ]. Ceftaroline fosamil has shown effectiveness in treating MRSA infections, even those with reduced susceptibility to Vancomycin. [, , ].

Aztreonam

    Compound Description: Aztreonam is a monobactam antibiotic with activity against Gram-negative bacteria. [, , , , , ]. It is often combined with Vancomycin for broad-spectrum coverage.

    Relevance: Similar to Vancomycin, Aztreonam, in combination with Vancomycin, acts as a comparator treatment in clinical trials evaluating Ceftaroline fosamil for cSSSIs. [, , ]. The use of Ceftaroline fosamil as a single agent is investigated as a potential alternative to the combination therapy of Vancomycin and Aztreonam. [, , ].

Ceftriaxone

    Compound Description: Ceftriaxone is a third-generation cephalosporin antibiotic used to treat various bacterial infections. [, , , , , , , , ].

    Relevance: Ceftriaxone serves as a comparator drug in clinical trials evaluating Ceftaroline fosamil for the treatment of community-acquired pneumonia (CAP). [, , , ]. Ceftaroline fosamil has demonstrated superior clinical efficacy compared to Ceftriaxone in some studies. [, ].

Clarithromycin

    Compound Description: Clarithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis. []

    Relevance: In the FOCUS 1 trial, Clarithromycin was used as an adjunctive therapy alongside both Ceftaroline fosamil and the comparator (Ceftriaxone). [] This co-administration was part of the study design and aimed to provide broader initial coverage while the efficacy of Ceftaroline fosamil was being assessed. [].

Avibactam

    Compound Description: Avibactam is a non-β-lactam β-lactamase inhibitor. [, ]. It is often combined with β-lactam antibiotics to enhance their effectiveness against bacteria that produce β-lactamases, enzymes that can break down β-lactam antibiotics. [, ]

Linezolid

    Compound Description: Linezolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis. [, ]

    Relevance: Linezolid is considered a standard treatment option for MRSA infections, including pneumonia. [, ] It is often compared to Ceftaroline fosamil in terms of efficacy and safety. [, ]

Clindamycin

    Compound Description: Clindamycin is a lincosamide antibiotic that inhibits bacterial protein synthesis. []

    Relevance: Similar to Linezolid, Clindamycin is used as a comparator treatment to assess the efficacy of Ceftaroline fosamil against MRSA, specifically in pneumonia models. [].

Imipenem

    Compound Description: Imipenem is a carbapenem antibiotic that inhibits bacterial cell wall synthesis. []

    Relevance: Imipenem, in combination with Ceftaroline, has been shown to be effective against Mycobacterium abscessus isolates, lowering the minimum inhibitory concentrations (MICs). [] Interestingly, in the presence of both Imipenem and Ceftaroline fosamil, LdtMab1, LdtMab2, LdtMab4, LdtMab5, and d,d-carboxypeptidase, key enzymes involved in Mycobacterium abscessus cell wall synthesis, exhibited a preferential binding to Imipenem. []

Ceftazidime

    Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria. []

    Relevance: Ceftazidime, when combined with Avibactam, was included in a study investigating the impact of supratherapeutic doses on cardiac repolarization (QT/QTc interval). [] This study concluded that even at very high doses, neither the combination of Ceftaroline fosamil with Avibactam nor Ceftazidime with Avibactam led to significant QT/QTc prolongation. [] This information is critical as QT/QTc prolongation can have serious cardiac implications.

Properties

CAS Number

400827-46-5

Product Name

Ceftaroline fosamil acetate

IUPAC Name

7-[[2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate

Molecular Formula

C24H25N8O10PS4

Molecular Weight

744.7 g/mol

InChI

InChI=1S/C22H21N8O8PS4.C2H4O2/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4)

InChI Key

UGHHNQFYEVOFIV-UHFFFAOYSA-N

SMILES

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-]

Solubility

>100 mg/ml

Synonyms

ceftaroline fosamil
PPI-0903
PPI0903
TAK-599
TAK599
Teflaro

Canonical SMILES

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-]

Isomeric SMILES

CCO/N=C(\C1=NSC(=N1)NP(=O)(O)O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.